An In-depth Technical Guide to 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone (CAS 898759-84-7)
An In-depth Technical Guide to 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone (CAS 898759-84-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a derivative of benzophenone, a class of compounds widely recognized for their applications in photochemistry and polymer science. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and potential applications, with a particular focus on its role as a photoinitiator. The document is structured to offer both foundational knowledge and practical insights for professionals in research and development.
Introduction and Chemical Profile
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone, with the Chemical Abstracts Service (CAS) registry number 898759-84-7, is an organic compound featuring a benzophenone core structure.[1] This core is substituted with a 4'-methyl group on one phenyl ring and a 4-(1,3-dioxolan-2-yl) group on the other. The dioxolane group is a cyclic acetal, which can serve as a protecting group for a carbonyl functionality, in this case, a formyl group. The presence of the benzophenone chromophore suggests its utility as a photoinitiator, a compound that generates reactive species upon absorption of light to initiate polymerization.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is presented in the table below. These properties are crucial for understanding its solubility, reactivity, and handling.
| Property | Value | Source |
| CAS Number | 898759-84-7 | [1] |
| Molecular Formula | C₁₇H₁₆O₃ | [1] |
| Molecular Weight | 268.31 g/mol | [1] |
| IUPAC Name | methanone | |
| Boiling Point | 433.3±45.0 °C (Predicted) | |
| Density | 1.188±0.06 g/cm³ (Predicted) |
Synthesis and Characterization
The synthesis of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone can be approached through a multi-step process. A plausible and efficient synthetic route involves two key transformations: a Friedel-Crafts acylation to construct the benzophenone core, followed by the protection of a formyl group as a dioxolane.
Synthetic Pathway
A logical synthetic pathway commences with the Friedel-Crafts acylation of toluene with 4-formylbenzoyl chloride. This reaction, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), yields 4-formyl-4'-methylbenzophenone. The subsequent and final step is the acetalization of the formyl group with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to afford the target compound.
Caption: Proposed synthesis workflow for 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone.
Experimental Protocol: Synthesis
Step 1: Friedel-Crafts Acylation to form 4-Formyl-4'-methylbenzophenone
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq.) to anhydrous toluene (solvent and reactant).
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of 4-formylbenzoyl chloride (1.0 eq.) in anhydrous toluene dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with toluene.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude 4-formyl-4'-methylbenzophenone, which can be purified by recrystallization or column chromatography.
Step 2: Acetalization to form 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone
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To a solution of 4-formyl-4'-methylbenzophenone (1.0 eq.) in toluene, add ethylene glycol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
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Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
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Reflux the mixture until no more water is collected in the Dean-Stark trap.
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Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
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The resulting crude product can be purified by column chromatography on silica gel to afford pure 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone.
Spectroscopic Characterization
Expected ¹H NMR (in CDCl₃):
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Aromatic Protons: Multiple signals in the range of 7.2-7.8 ppm.
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Dioxolane Methylene Protons: A multiplet or two distinct signals around 4.0-4.2 ppm.
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Dioxolane Methine Proton: A singlet around 5.8-6.0 ppm.
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Methyl Protons: A singlet around 2.4 ppm.
Expected ¹³C NMR (in CDCl₃):
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Carbonyl Carbon: A signal in the range of 195-197 ppm.
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Aromatic Carbons: Multiple signals between 125-145 ppm.
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Dioxolane Methine Carbon: A signal around 103-105 ppm.
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Dioxolane Methylene Carbons: A signal around 65 ppm.
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Methyl Carbon: A signal around 21-22 ppm.
Expected IR (KBr or ATR):
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C=O Stretch (Ketone): A strong absorption band around 1650-1670 cm⁻¹.
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C-O Stretch (Acetal): Strong absorption bands in the region of 1050-1200 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
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Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
Expected Mass Spectrum (EI):
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Molecular Ion (M⁺): A peak at m/z = 268.
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Key Fragmentation Peaks: Fragments corresponding to the loss of the dioxolane group, and characteristic benzophenone fragments.
Mechanism of Action as a Type II Photoinitiator
Benzophenone and its derivatives are classic examples of Type II photoinitiators.[2] Upon absorption of UV radiation, the benzophenone moiety in 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).
This triplet state is a diradical and is the primary reactive species. It does not undergo unimolecular cleavage but rather initiates polymerization by abstracting a hydrogen atom from a synergist or co-initiator, typically a tertiary amine. This hydrogen abstraction process generates an amine-derived radical, which then initiates the free-radical polymerization of monomers, such as acrylates.
Caption: Mechanism of a Type II benzophenone photoinitiator with an amine synergist.
Potential Applications
Given its structural features, 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a promising candidate for applications in UV-curable formulations.
UV-Curable Coatings and Inks
As a Type II photoinitiator, it can be used in combination with an amine synergist to initiate the polymerization of acrylate-based coatings and inks. The dioxolane group may offer advantages in terms of solubility and compatibility with certain resin systems. The larger molecular size compared to unsubstituted benzophenone could potentially lead to lower migration and odor, which are desirable properties in many applications, including food packaging.
Intermediate in Organic Synthesis
The dioxolane group serves as a masked aldehyde. This functionality allows 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone to be used as an intermediate in more complex organic syntheses. The benzophenone moiety can be further functionalized, and subsequent deprotection of the dioxolane group under acidic conditions would reveal the aldehyde for further reactions, such as Wittig reactions or reductive aminations.
Analytical Methodologies
For quality control and research purposes, the purity and concentration of 4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for analyzing the purity of this compound.
Sample Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water.
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Detection: UV detector at the λmax of the compound (expected to be around 250-260 nm and a weaker band around 330-350 nm).
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10 µL.
This method would allow for the separation of the target compound from starting materials, by-products, and degradation products.
Safety and Handling
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Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
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Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry place away from direct sunlight and oxidizing agents.
Conclusion
4-(1,3-Dioxolan-2-YL)-4'-methylbenzophenone is a benzophenone derivative with significant potential as a Type II photoinitiator in UV-curable systems and as a versatile intermediate in organic synthesis. Its synthesis is achievable through established organic reactions. A thorough understanding of its photochemical mechanism and careful characterization are essential for its effective application in research and industry. Further studies are warranted to fully elucidate its performance in various photopolymerization systems and to establish a comprehensive safety profile.
References
Sources
- 1. 898759-84-7 CAS MSDS (4-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Methylbenzophenone(134-84-9) 13C NMR spectrum [chemicalbook.com]
- 6. 898759-84-7 CAS MSDS (4-(1,3-DIOXOLAN-2-YL)-4'-METHYLBENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
